molecular formula C26H31N3O4S B2597704 N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 851715-48-5

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2597704
CAS No.: 851715-48-5
M. Wt: 481.61
InChI Key: YRYRTNUEKHWXEX-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that features a unique structure combining an indole core, a cyclopentylamino group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced through a nucleophilic substitution reaction, where a cyclopentylamine reacts with an appropriate electrophile.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with an alkyl halide or sulfonate ester.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the indole-thioether intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzamides

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, and the presence of the thioether and benzamide moieties could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide: shares structural similarities with other indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which could confer unique biological activity and chemical reactivity. The presence of the cyclopentylamino group and the dimethoxybenzamide moiety distinguishes it from other indole derivatives, potentially leading to novel applications and interactions.

Properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-32-22-12-11-18(15-23(22)33-2)26(31)27-13-14-29-16-24(20-9-5-6-10-21(20)29)34-17-25(30)28-19-7-3-4-8-19/h5-6,9-12,15-16,19H,3-4,7-8,13-14,17H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYRTNUEKHWXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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